4-(3-Methylphenyl)pyridine
Description
Contextualization of Aryl-Substituted Pyridine (B92270) Derivatives in Contemporary Chemistry
Aryl-substituted pyridine derivatives represent a significant class of compounds in modern chemistry, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netbeilstein-journals.org These compounds are recognized as "privileged structures" in medicinal chemistry, meaning they can serve as versatile scaffolds for the development of a wide range of biologically active molecules. dur.ac.uk The introduction of an aryl group onto the pyridine ring can significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. dur.ac.uk
The synthesis of these derivatives is a topic of continuous interest, with methods like the Suzuki-Miyaura cross-coupling reaction being a popular and efficient protocol for their preparation. bohrium.commdpi.com Researchers are actively exploring novel synthetic routes to create diverse substitution patterns on the pyridine ring, as the position of the substituent profoundly impacts the compound's bioactivity and physical properties. researchgate.netnih.gov The study of aryl-substituted pyridines extends to their application in materials science, where their electronic and optical properties are harnessed for the development of advanced materials. bohrium.comsmolecule.com
Overview of Research Significance for Pyridine Core Structures
The pyridine ring is one of the most fundamental and important heteroaromatic structures in chemistry. beilstein-journals.org Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, gives it unique chemical properties. ijcrt.org The pyridine scaffold is a crucial component in over 7,000 existing drug molecules and is found in numerous naturally occurring compounds, including vitamins like niacin and alkaloids such as nicotine. beilstein-journals.orgrsc.org
The significance of the pyridine core stems from its wide array of biological activities, which has led to the development of drugs for various diseases. rsc.orgnih.gov In biological systems, the pyridine ring is a key component of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD/NADH) redox system, which is essential for metabolic processes. nih.gov The development of efficient synthetic methods for constructing and functionalizing the pyridine core is a major focus for synthetic chemists, enabling the creation of novel compounds with potential therapeutic applications. rsc.org
Scope and Objectives of Academic Inquiry for 4-(3-Methylphenyl)pyridine
Academic inquiry into this compound is multifaceted, focusing on its synthesis, structural characterization, and exploration of its potential applications. A primary objective is the development of efficient and scalable synthetic routes. One documented method involves the Suzuki coupling reaction, which has been utilized to synthesize various 4-aryl pyridine compounds with moderate to good yields. dur.ac.uk
A significant area of research is the detailed characterization of the compound's physicochemical properties. This includes spectroscopic analysis and crystallographic studies to understand its molecular structure and conformation. For instance, the crystal structure of related derivatives reveals a twisted conformation between the pyridine and phenyl rings. iucr.orgevitachem.com
Furthermore, research is directed towards understanding how the structural features of this compound influence its reactivity and potential as a precursor for more complex molecules. For example, it is a known intermediate in the synthesis of Torsemide, a loop diuretic. scbt.com The investigation of its electronic properties and potential as a ligand in coordination chemistry also forms part of the ongoing academic inquiry. dur.ac.uk
Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₁₂H₁₁N | This compound |
| Molecular Weight | 169.22 g/mol | This compound |
| Molecular Formula | C₁₂H₁₃N₃O₂S | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide |
| Molecular Weight | 263.31 g/mol | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide |
| Melting Point | 169-171°C | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide aksci.com |
Spectroscopic Data for this compound Derivatives
| Technique | Data | Compound | Reference |
| ¹H NMR (400 MHz, Chloroform-d) | δ 8.69 – 8.63 (m, 2H), 7.52 – 7.48 (m, 2H), 7.46 – 7.42 (m, 2H), 7.38 (t, J = 7.4, 1H), 7.26 (d, J = 7.4 Hz, 1H), 2.44 (s, 3H) | This compound | dur.ac.uk |
| ¹H NMR (d6-DMSO) | δ 2.30 (s, 3H, CH3), 7.00–7.15 (m, 5H, aromatic), 8.68 (s, 1H, pyridine-H) | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | |
| IR spectroscopy | Peaks at ~3291 cm⁻¹ (N-H stretch) and ~1153 cm⁻¹ (S=O symmetric stretch) | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | |
| High-resolution MS | Molecular ion at m/z 263.31 | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4385-68-6 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-9H,1H3 |
InChI Key |
IWRUAXOGIJVROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methylphenyl Pyridine and Analogous Structures
Conventional Synthetic Routes
Traditional approaches to synthesizing 4-(3-methylphenyl)pyridine and related structures primarily involve building the molecule through cross-coupling reactions or constructing the heterocyclic pyridine (B92270) core via condensation and cyclization pathways.
Cross-Coupling Strategies for Aryl-Pyridine Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. The Suzuki, Negishi, and Stille couplings are prominent examples used to link a methylphenyl group to the 4-position of a pyridine ring.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide. For the synthesis of this compound, this typically involves coupling 4-halopyridine (such as 4-bromopyridine (B75155) or 4-chloropyridine) with 3-methylphenylboronic acid. mdpi.comalfachemic.comchemimpex.com The reaction is catalyzed by a palladium(0) complex and requires a base.
The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgchemrxiv.org The synthesis of this compound via this method would involve the reaction of a 4-halopyridine with a (3-methylphenyl)zinc halide. researchgate.netnih.govorganic-chemistry.org This method is noted for its high functional group tolerance and reactivity. wikipedia.org
The Stille coupling employs an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki and Negishi couplings in many applications.
Table 1: Comparison of Cross-Coupling Strategies
| Reaction | Aryl Source | Pyridine Source | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | 3-Methylphenylboronic acid | 4-Halopyridine | Palladium | Commercially available reagents, mild conditions. |
| Negishi Coupling | (3-Methylphenyl)zinc halide | 4-Halopyridine | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |
Condensation Reactions for Pyridine Ring Formation
These methods build the pyridine ring from acyclic precursors.
The Hantzsch pyridine synthesis is a classic method that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.govpharmaguideline.com This initially forms a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. ucla.edunih.govscirp.orgacs.org To obtain a 4-arylpyridine like this compound, 3-methylbenzaldehyde (B113406) would be used as the aldehyde component. encyclopedia.pub
The Kröhnke pyridine synthesis generates 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). pharmaguideline.comwikipedia.orgresearchgate.netacs.orgtandfonline.comtandfonline.com This multicomponent reaction is known for its high efficiency and mild reaction conditions. wikipedia.orgtandfonline.com
The Guareschi-Thorpe synthesis involves the condensation of a β-ketoester with a cyanoacetamide or related compound in the presence of ammonia or an amine, leading to the formation of a substituted 2-pyridone. pharmaguideline.comacsgcipr.orgrsc.orgrsc.org Further chemical modifications would be necessary to convert the pyridone to the target arylpyridine. Recent advancements have focused on developing greener, more user-friendly versions of this reaction. rsc.orgrsc.org
Cyclization and Subsequent Aromatization Pathways
These strategies involve forming a non-aromatic ring first, followed by an aromatization step to yield the pyridine.
The Bohlmann-Rahtz pyridine synthesis is a two-step process where an enamine reacts with an ethynylketone to form an aminodiene intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.orgscribd.comjk-sci.com Modifications to this method have been developed to allow for a one-pot synthesis under milder conditions. organic-chemistry.org
Another general approach involves the cyclization of appropriately substituted open-chain precursors followed by an oxidation or elimination step to achieve aromatization. For instance, 1,4-dihydropyridines, often synthesized via the Hantzsch method, can be aromatized using various oxidizing agents like manganese dioxide or iodoxybenzoic acid (IBX) to yield the final pyridine product. encyclopedia.pubmdpi.comorganic-chemistry.orgresearchgate.net
Synthesis of Essential Precursors and Key Intermediates
The success of the aforementioned synthetic routes relies on the availability of functionalized precursors for both the pyridine and the methylphenyl components.
Preparation of Functionalized Pyridine Scaffolds for Substitutions
For cross-coupling reactions, functionalized pyridines such as 4-halopyridines and pyridylboronic acids are essential.
4-Halopyridines , including 4-chloropyridine (B1293800), 4-bromopyridine, and 4-iodopyridine, are common starting materials. researchgate.net 4-Iodopyridine can be prepared from the corresponding amine via a Sandmeyer-type reaction. tandfonline.com The synthesis of 4-halopyridines can sometimes be challenging, but methods like regioselective lithiation of halopyridines have been developed to produce specific isomers. researchgate.net The reactivity of these halides in coupling reactions generally follows the order I > Br > Cl.
Pyridylboronic acids and their esters , such as 4-pyridylboronic acid or its pinacol (B44631) ester, are key reagents for Suzuki couplings. rsc.orgresearchgate.netub.eduambeed.com 4-Pyridylboronic acid pinacol ester can be efficiently synthesized from 4-iodopyridine. tandfonline.com
Table 2: Key Functionalized Pyridine Precursors
| Precursor | CAS Number | Typical Use | Synthetic Route Example |
|---|---|---|---|
| 4-Chloropyridine hydrochloride | 7379-35-3 | Cross-coupling reactions | Chlorination of pyridine-N-oxide |
| 4-Bromopyridine hydrochloride | 19524-06-2 | Cross-coupling reactions | Bromination of pyridine |
| 4-Iodopyridine | 15854-87-2 | Cross-coupling reactions | Diazotization of 4-aminopyridine (B3432731) followed by Sandmeyer reaction. tandfonline.com |
| Pyridine-4-boronic acid | 1692-15-5 | Suzuki coupling | Reaction of 4-lithiopyridine (B8661376) with trialkyl borate (B1201080). ub.edu |
Introduction of Methylphenyl Moieties via Amines and Other Reagents
The methylphenyl group is introduced using specific reagents tailored for each type of reaction.
For Suzuki couplings , 3-methylphenylboronic acid is the reagent of choice. alfachemic.comchemimpex.com It can be synthesized from 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) via Grignard reagent formation or lithium-halogen exchange, followed by reaction with a trialkyl borate and subsequent hydrolysis. guidechem.comgoogle.com
For Negishi couplings , (3-methylphenyl)zinc halides are required. These are typically prepared in situ from the corresponding Grignard reagent (3-methylphenylmagnesium bromide) and a zinc halide like zinc chloride.
For condensation reactions like the Hantzsch synthesis, 3-methylbenzaldehyde (m-tolualdehyde) serves as the precursor that incorporates the 3-methylphenyl group at the 4-position of the resulting pyridine ring.
In other synthetic strategies, 3-methylaniline (m-toluidine) can be used. For example, in the synthesis of related structures like 4-(3'-methylphenyl)amino-3-pyridinesulfonamide, 3-methylaniline is reacted with a 4-chloropyridine derivative. chemicalbook.comchemicalbook.comgoogle.com
Table 3: Reagents for Introducing the 3-Methylphenyl Group
| Reagent | CAS Number | Reaction Type |
|---|---|---|
| 3-Methylphenylboronic acid | 17933-03-8 | Suzuki Coupling alfachemic.com |
| 3-Methylbenzaldehyde | 620-23-5 | Hantzsch Synthesis |
| 3-Methylaniline (m-Toluidine) | 108-44-1 | Nucleophilic Aromatic Substitution chemicalbook.comchemicalbook.com |
Emerging and Advanced Synthetic Techniques
The pursuit of enhanced efficiency, sustainability, and atom economy in chemical synthesis has spurred the adoption of advanced methodologies for creating complex molecules. For the synthesis of this compound and its analogs, Microwave-Assisted Organic Synthesis (MAOS) and one-pot multicomponent reactions have become particularly prominent. These techniques present considerable advantages over conventional methods, such as significantly reducing reaction times, boosting product yields, and decreasing chemical waste. researchgate.netrsc.org
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) employs microwave irradiation to heat chemical reactions. mdpi.com Unlike conventional heating methods that rely on external heat sources and conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comnih.gov This efficient energy transfer often results in dramatic acceleration of reaction rates, allowing syntheses to be completed in minutes rather than hours, frequently with improved yields and product purity. researchgate.netmdpi.com
A key application of MAOS in this context is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The synthesis of this compound, for example, can be efficiently achieved by coupling a pyridine derivative with an appropriate boronic acid. Research has demonstrated that using microwave irradiation for the Suzuki coupling of various aryl halides with aryl boronic acids can lead to excellent yields in very short reaction times, sometimes as little as 15 minutes. nih.govmdpi.com For instance, the coupling of 4-chloropyrimidine (B154816) with phenylboronic acid at 100 °C under microwave irradiation for 15 minutes resulted in an 81% yield. mdpi.com This high efficiency and speed are characteristic advantages of MAOS. researchgate.net
The benefits of microwave assistance extend to various heterocyclic syntheses, making it a valuable tool for creating libraries of compounds for research and development. rsc.orgnih.gov The technology's ability to provide controlled heating and reduce reaction times and solvent use makes it a cornerstone of modern green chemistry. researchgate.netmdpi.com
Table 1: Examples of Microwave-Assisted Suzuki Coupling Reactions for Arylpyridine Analogs
| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex (0.1 mol%) | 60 W, H₂O/EtOH, KOH | >98% | nih.gov |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | 100 °C, 15 min | 81% | mdpi.com |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | 120 °C, 10 min, 300 W | High | mdpi.com |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | N/A | Good to Excellent | rsc.org |
One-Pot and Multicomponent Reaction Strategies
The synthesis of highly substituted pyridines is well-suited to MCRs. A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonia source. researchgate.netnih.govacs.org For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly functionalized pyridines in excellent yields (82-94%) within just 2-7 minutes. nih.govacs.orgresearchgate.net
Various catalysts, including nanomagnetic catalysts and bases like KF/alumina, have been employed to facilitate these reactions, often under solvent-free or green solvent conditions. researchgate.netarkat-usa.org A one-pot, three-component reaction of aldehydes, malononitrile, and ammonium acetate can be catalyzed by nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ under solvent-free conditions at 110 °C to produce 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles in high yields. researchgate.net The combination of multicomponent strategies with microwave assistance further enhances efficiency, offering a powerful and environmentally friendly route to complex pyridine derivatives. arkat-usa.orgnih.gov
Table 2: Examples of One-Pot, Multicomponent Syntheses of Substituted Pyridines
| Aldehyde | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile, Thiophenol | KF/Alumina, Microwave (120W, 80°C) | 2-Amino-6-phenylsulfanyl-pyridine-3,5-dicarbonitriles | 62-93% | arkat-usa.org |
| Aromatic Aldehydes | Malononitrile, Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂, 110°C, solvent-free | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles | High | researchgate.net |
| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave, Ethanol (B145695), 2-7 min | 3-Cyanopyridine derivatives | 82-94% | acs.orgresearchgate.net |
| Arylidenemalononitrile | Propanedinitrile, Sodium alkoxide | Microwave | 2-Amino-6-alkoxy-4-arylpyridine-3,5-dicyanide | N/A | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 4 3 Methylphenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(3-Methylphenyl)pyridine, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the tolyl ring, and the methyl group.
The pyridine ring contains protons at the 2, 5, and 6 positions (alpha to the nitrogen) and at the 3 and 5 positions (beta to the nitrogen). Due to the influence of the nitrogen atom, the alpha-protons are expected to appear at a lower field (higher ppm) compared to the beta-protons. The protons on the tolyl ring will also produce a unique set of signals in the aromatic region of the spectrum. The methyl group protons, being shielded, will appear at a much higher field as a characteristic singlet.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.5 - 8.7 | Doublet (d) | 2H |
| Pyridine H-3, H-5 | ~7.4 - 7.6 | Doublet (d) | 2H |
| Tolyl Ring Protons | ~7.1 - 7.5 | Multiplet (m) | 4H |
| Methyl (CH₃) Protons | ~2.4 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms.
The spectrum would show signals for the five unique carbons of the pyridine ring and the six carbons of the tolyl ring, plus the carbon of the methyl group. The carbons directly bonded to the electronegative nitrogen atom (C-2, C-6) and the carbon atom at the junction of the two rings (C-4) would appear at a lower field. The methyl carbon would be found at a very high field.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Tolyl C-1' (ipso) | ~138 |
| Tolyl C-3' (ipso) | ~139 |
| Tolyl/Pyridine Aromatic CH | ~120 - 130 |
| Methyl (CH₃) Carbon | ~21 |
Advanced NMR Techniques for Comprehensive Structural Assignment
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for confirming the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. numberanalytics.comresearchgate.netipb.pt For this compound, techniques such as COSY, HSQC, and HMBC would be invaluable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same ring system. It would show correlations between adjacent protons on the pyridine ring (H-2 with H-3, H-5 with H-6) and on the tolyl ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming which carbon in the ~120-130 ppm range corresponds to which specific aromatic proton. numberanalytics.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. numberanalytics.com It is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing connectivity between the two aromatic rings. For instance, correlations between the pyridine protons (H-3, H-5) and the tolyl ipso-carbon (C-1') would confirm the C-4 to C-1' bond that connects the two rings.
Vibrational Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key vibrational modes would be associated with the aromatic rings and the methyl group.
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on both rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the methyl group |
| Aromatic C=C Stretch | 1400 - 1600 | Ring stretching vibrations of pyridine and tolyl rings |
| C-H Bend | 1375 - 1450 | Bending vibrations of the methyl group |
| Out-of-Plane C-H Bend | 700 - 900 | Bending of aromatic C-H bonds, characteristic of substitution pattern |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting shift in energy provides information about vibrational modes. diva-portal.org While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric vibrations of the aromatic rings in this compound are expected to produce strong signals in the Raman spectrum. The symmetric ring breathing modes of both the pyridine and tolyl rings would be particularly prominent.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Symmetric stretching of aromatic C-H bonds |
| Aromatic Ring Breathing | ~1000 and ~1600 | Symmetric expansion and contraction of the aromatic rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric C-H stretches of the methyl group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, which has a molecular formula of C12H11N, the expected molecular weight is approximately 169.22 g/mol . chemsrc.com In mass spectrometry, the molecule is ionized, often resulting in a molecular ion (M•+) peak that corresponds to this molecular weight.
The fragmentation of the molecular ion provides valuable structural information. Aromatic compounds like this compound tend to show a strong molecular ion peak due to the stability of the aromatic system. arizona.edu Common fragmentation patterns involve the cleavage of bonds, leading to the formation of various fragment ions. The presence of a methyl group on the phenyl ring can lead to the loss of a methyl radical (•CH3), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-15. Cleavage can also occur at the bond connecting the two aromatic rings.
In a related compound, 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide, a prominent fragment ion at m/z 183.0 was observed, which could arise from specific bond cleavages within the larger molecule. researchgate.net While not directly the compound of interest, this illustrates a typical fragmentation behavior where stable ions are formed. The fragmentation of the this compound molecular ion is expected to produce a variety of fragment ions, and the most stable of these will result in the most intense peaks in the mass spectrum, with the most abundant fragment ion being designated as the base peak. libretexts.org
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 169.22 g/mol |
| Molecular Ion (M•+) | Expected at m/z 169 |
| Key Fragment | Expected at m/z 154 (Loss of •CH3) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π → π* transitions. uzh.ch For benzene (B151609), these transitions typically result in a primary absorption band around 200 nm and a weaker, secondary band around 260 nm. up.ac.za
When substituents are added to the benzene ring, the positions and intensities of these absorption bands can shift. In disubstituted benzene derivatives, the nature and relative positions of the substituents influence the extent of this shift. up.ac.za For this compound, the presence of the methyl group (an electron-donating group) and the pyridine ring (an electron-withdrawing system) attached to the central phenyl ring will affect its electronic spectrum.
Studies on related compounds have shown absorption bands in the UV-Vis spectrum. For instance, some cyclohexane-fused pyridine derivatives exhibit a low-energy band around 285 nm and a more intense, broader band in the 310-425 nm region. clockss.org For 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, an absorption maximum in the near ultraviolet region was observed, corresponding to a π → π* transition. researchgate.net It is anticipated that this compound will display characteristic π → π* transitions, with the exact wavelengths of maximum absorbance (λmax) being influenced by the electronic interplay between the methylphenyl and pyridine moieties.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected Wavelength Region (nm) | Description |
|---|
| π → π * | 200-400 | Electronic transitions within the aromatic π-system. |
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular conformation, bond lengths, and bond angles.
The conformation of this compound is largely defined by the dihedral angle between the planes of the phenyl and pyridine rings. This angle is influenced by steric and electronic effects of the substituents.
In structurally similar compounds, the dihedral angles between aromatic rings vary. For example:
In one derivative, the dihedral angle between a pyridine ring and a methoxy-substituted benzene ring is 9.86 (12)°. nih.gov
In another case, the dihedral angle between a pyrazole (B372694) ring and a toluoyl ring is a small 4.41 (8)°. researchgate.net
For 4-(5-((4-bromobenzyl) thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the angle between the triazole and pyridine rings is 23.9°. mdpi.com
In 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole, the m-tolyl and pyridine rings form dihedral angles of 74.20 (6)° and 36.06 (9)° respectively with the central triazole ring. nih.gov
A study of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine reported a dihedral angle of 36.61(5)° between the methylbenzene and thiazolopyridine groups. cardiff.ac.uk
In the crystal structure of N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central benzene ring and the tolyl group's aromatic ring is 68.2 (16)°. nih.gov
Table 3: Dihedral Angles in Structurally Related Compounds
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane nih.gov | Pyridine | Methoxy-substituted benzene | 9.86 (12) |
| 3-(4-Methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole researchgate.net | Pyrazole | Toluoyl | 4.41 (8) |
| 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole nih.gov | Triazole | m-tolyl | 74.20 (6) |
Crystallographic analysis provides precise measurements of bond lengths and angles, which can be compared to standard values to understand bonding characteristics.
In related heterocyclic structures, typical bond lengths and angles have been reported. For instance, in a thiazolopyridine derivative, the average bond lengths and angles of the phenyl, pyridine, and triazole rings were found to be within normal ranges. mdpi.com In a pyridine derivative, C=N bond lengths are around 1.34 Å, indicative of partial double-bond character. The bond angles within the pyridine ring are expected to be close to 120°, reflecting the sp² hybridization of the carbon and nitrogen atoms.
For N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, the sulfonyl and amide groups displayed characteristic tetrahedral and planar geometries, respectively, with typical bond distances and angles. nih.gov The C-C bond lengths within the aromatic rings are expected to be in the range of 1.36-1.40 Å. The specific bond lengths and angles in this compound will be determined by its unique crystalline packing and electronic structure.
Table 4: Typical Bond Parameters from Related Structures
| Bond/Angle | Typical Value | Context |
|---|---|---|
| C-N in Pyridine | ~1.34 Å | Partial double-bond character |
| N-C-C in Pyridine | ~120-122° | sp² hybridization |
| Aromatic C-C | ~1.36-1.40 Å | Standard aromatic ring bond length |
Computational and Theoretical Studies of 4 3 Methylphenyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. physchemres.org DFT calculations are used to determine the optimized geometry and various electronic properties of 4-(3-Methylphenyl)pyridine.
Geometry Optimization and Electronic Structure Analysis
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. physchemres.orgbohrium.com The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Predicted Geometrical Parameters for 4-Aryl Pyridine (B92270) Systems Note: This table presents typical values for 4-aryl pyridine systems as found in computational studies. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Typical Value Range | Description |
| C-N Bond Length (Pyridine) | 1.33 - 1.34 Å | Indicates partial double-bond character within the pyridine ring. |
| C-C Bond Length (Inter-ring) | 1.48 - 1.50 Å | The single bond connecting the phenyl and pyridine rings. |
| Phenyl-Pyridine Dihedral Angle | 30° - 45° | The twist angle between the two aromatic rings. |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.org
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the HOMO is expected to be delocalized across the π-system of both rings, while the LUMO would also be a π-type orbital distributed over the aromatic framework. mdpi.com Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. physchemres.org
Table 2: Illustrative FMO Energies and Reactivity Descriptors for Substituted Pyridine Derivatives Note: These values are examples from studies on related molecules and serve to illustrate the typical output of FMO analysis.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| A Pyridinyl Phosphonate | - | - | 3.605 | ijcce.ac.ir |
| A Triazole Derivative | - | - | 4.618 | dntb.gov.ua |
| trans-2-(m-cyanostyryl)pyridine | -0.2727 a.u. | -0.0979 a.u. | 4.11 | mdpi.com |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | -0.2702 a.u. | -0.0848 a.u. | 4.05 | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the molecule's surface, indicating regions that are rich or poor in electrons. researchgate.net The MEP is color-coded: red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netmdpi.com
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. mdpi.com This makes the nitrogen atom a prime site for protonation and hydrogen bonding. researchgate.net The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential (blue).
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comclockss.org It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sciencepublishinggroup.com
TD-DFT calculations, often performed on the DFT-optimized geometry, can help assign the electronic transitions observed in experimental spectra. researchgate.net For molecules like this compound, the primary electronic transitions in the UV-Vis region are typically π → π* transitions within the aromatic system. The calculations can predict the maximum absorption wavelength (λmax) and identify which molecular orbitals are involved in the transition (e.g., HOMO → LUMO). ijcce.ac.irsciencepublishinggroup.com
Table 3: Example of TD-DFT Calculated Electronic Transitions for Heterocyclic Compounds Note: This table provides examples of data obtained from TD-DFT calculations on other aromatic systems.
| Compound System | λmax (nm) | Oscillator Strength (f) | Major Contribution | Reference |
| A Thiazolo[3,2-a]pyridine Derivative | 353 | 0.5361 | HOMO → LUMO (99%) | sciencepublishinggroup.com |
| A Dihydropyrimidin-2(1H)-one Derivative | 331.88 | 0.0538 | HOMO → LUMO | physchemres.org |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization. ijcce.ac.ir
Prediction of Non-Linear Optical (NLO) Properties
Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. researchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The key parameters describing these properties at the molecular level are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). sciencepublishinggroup.com
DFT calculations can provide reliable predictions of these NLO parameters. dntb.gov.ua Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. dntb.gov.ua The calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. bohrium.com The NLO properties of this compound arise from the electronic communication between the electron-donating methylphenyl group and the pyridine ring system.
Table 4: Representative Calculated NLO Properties for Pyridine and Triazole Derivatives Note: This table shows example NLO data from computational studies on related compounds, often compared to urea.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |
| 2-Fluoro-4-iodo-5-methylpyridine | 2.053 | 98.79 | 363.34 | bohrium.com |
| A Triazole Derivative (7c) | 5.38 | 4.195 x 10⁻²³ esu | 6.317 x 10⁻³⁰ esu | dntb.gov.ua |
| Urea (Standard) | 1.373 | - | 372.8 | bohrium.com |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reactivity Insights
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, interactions with their environment, and pathways for chemical reactions. For this compound, MD simulations can illuminate the dynamic nature of its structure, which is crucial for understanding its function in various chemical and biological contexts.
MD simulations can be employed to:
Explore the Conformational Landscape: By simulating the molecule's movement over time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This involves calculating the potential energy surface as a function of the dihedral angle.
Analyze Rotational Barriers: The Eyring equation can be used in conjunction with simulation data to quantify the free energy barrier to rotation around the C-C bond. dur.ac.uk This provides a measure of the molecule's flexibility and the rate of interconversion between different rotational isomers (atropisomers) at various temperatures.
Predict Interaction Dynamics: In a biological context, MD simulations can model the binding process of this compound to a receptor or enzyme active site. These simulations reveal the key intermolecular interactions that stabilize the bound complex and the conformational changes that may occur upon binding.
Detailed research findings from MD simulations specifically on this compound are not extensively documented in the surveyed literature. However, the principles derived from studies on similar biaryl and pyridine-based systems provide a clear framework for how such simulations would yield critical insights. mdpi.com
Table 1: Potential Applications of MD Simulations for this compound
| Simulation Target | Research Insight | Relevance |
|---|---|---|
| Torsional Angle Dynamics | Determination of preferred dihedral angles and rotational energy barriers between the phenyl and pyridine rings. dur.ac.uk | Predicts molecular shape, flexibility, and the existence of stable rotational isomers. |
| Solvent-Accessible Surface Area (SASA) | Calculation of the molecular surface exposed to a solvent. | Assesses hydrophobicity and potential for interaction in aqueous vs. nonpolar environments. |
| Ligand-Receptor Docking | Simulation of the binding process to a target protein. | Elucidates binding modes, interaction energies, and the mechanism of action in a biological system. |
| Vibrational Analysis | Calculation of vibrational frequencies and modes. | Correlates computational data with experimental spectroscopic results (e.g., IR, Raman). |
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a suite of electronic descriptors that are invaluable for predicting the chemical reactivity and interaction patterns of a molecule. nih.govresearchgate.net For this compound, these descriptors help to map out the electron distribution and identify the most likely sites for electrophilic and nucleophilic attack.
The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the orbital from which an electron is most easily donated (a site for electrophilic attack), while the LUMO is the orbital to which an electron is most easily accepted (a site for nucleophilic attack). physchemres.org The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater ability to donate electrons. emerginginvestigators.org The energy of the LUMO is related to the electron affinity.
Other important quantum chemical descriptors include:
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative region is anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of local electron density. emerginginvestigators.org It helps to identify specific atoms that are electron-rich (negative charge) or electron-poor (positive charge), complementing the qualitative picture provided by the MEP.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. researchgate.net Hardness (η), which is proportional to the HOMO-LUMO gap, quantifies the molecule's resistance to changes in its electron distribution. emerginginvestigators.org A "hard" molecule has a large gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.
These computational tools allow for a detailed, atom-level understanding of the molecule's electronic structure, providing a theoretical foundation for its observed chemical behavior and guiding the design of new derivatives with tailored reactivity. researchgate.net
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Provides insight into charge distribution and bond polarity. researchgate.net |
Reactivity and Reaction Mechanisms of 4 3 Methylphenyl Pyridine
Mechanistic Pathways of Arylpyridine Formation
The formation of 4-arylpyridines, such as 4-(3-methylphenyl)pyridine, can be achieved through various synthetic strategies, most of which involve a combination of condensation, cyclization, and oxidation steps. These pathways construct the core pyridine (B92270) heterocycle from acyclic precursors.
The construction of the pyridine ring is a critical step in the synthesis of this compound. Common methods, like the Kröhnke and Hantzsch pyridine syntheses, provide well-understood frameworks for this transformation.
In a Kröhnke-type synthesis, the process typically begins with the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism involves an initial Michael addition, followed by cyclization and aromatization. Specifically, the enolate of the α-pyridinium methyl ketone adds to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate then condenses with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). The subsequent steps involve intramolecular condensation (cyclization) to form a dihydropyridine (B1217469) derivative, followed by the elimination of the pyridinium (B92312) group and a water molecule to yield the final aromatic pyridine ring. wikipedia.org
Multicomponent reactions offer a streamlined approach, often involving the one-pot condensation of aldehydes, ketones or their derivatives, and an ammonia source. taylorfrancis.comrsc.org For instance, a four-component reaction might involve an aromatic aldehyde (like 3-methylbenzaldehyde), a ketone (like acetophenone), another active methylene (B1212753) compound, and ammonium acetate. rsc.org The cyclization in these reactions often proceeds through a series of condensation and addition reactions to build a 1,4-dihydropyridine (B1200194) (1,4-DHP) or a related non-aromatic heterocyclic intermediate. organic-chemistry.org Computational studies have been employed to elucidate the diastereodivergence in certain cyclization reactions, revealing that solvent molecules can act as ligands, switching the sequence of competing elementary steps and thereby altering the stereoselectivity of the final product. researchgate.net
Condensation reactions are fundamental to assembling the precursors required for cyclization. In the synthesis of arylpyridines, these reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds.
The Kröhnke pyridine synthesis, for example, is initiated by a Michael-type condensation. wikipedia.org The reaction of an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt in the presence of ammonium acetate leads to the formation of a 1,5-dicarbonyl compound, which is a key intermediate. wikipedia.org
Another prominent example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde (3-methylbenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source. The mechanism is believed to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and the formation of a Knoevenagel condensation product from the aldehyde and the other β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a 1,4-dihydropyridine intermediate. mdpi.com
More contemporary methods utilize one-pot, multicomponent reactions where a series of condensations occur in a cascading fashion. taylorfrancis.comresearchgate.net For example, the condensation of a β-(2-pyridyl)enamine with an α,β-unsaturated ketone in the presence of an iron(III) chloride catalyst can produce highly substituted pyridines. researchgate.net Similarly, four-component condensations of acetophenone (B1666503), arylaldehydes, an arylthiol, and malononitrile (B47326) have been reported to form functionalized nicotinonitriles, which are pyridine derivatives. rhhz.net
The final step in many pyridine syntheses, particularly the Hantzsch synthesis, is the aromatization of a 1,4-dihydropyridine (1,4-DHP) intermediate. mdpi.com This oxidation is a crucial step that establishes the stable aromatic pyridine ring.
A variety of oxidizing agents have been employed for this transformation. mdpi.com In the human body, this oxidation is catalyzed by the cytochrome P-450 enzyme system in the liver. pnu.ac.ir In the laboratory, common oxidants include nitric acid, or milder reagents like iodine, potassium permanganate, or simply exposure to air. organic-chemistry.org The use of environmentally benign oxidants like hydrogen peroxide, in the presence of catalysts, has also been explored. pnu.ac.ir Computational studies have investigated the oxidative aromatization of 1,4-dihydropyridines, confirming that the process can occur via a concerted hydrogen abstraction-addition mechanism. rsc.org
The mechanism of oxidation by superoxide (B77818) (O₂⁻) has been studied in detail. It is proposed to be initiated by a proton transfer from the N1-position of the 1,4-dihydropyridine ring to the superoxide, forming a dihydropyridine anion. nih.govuchile.cl This anionic intermediate is more easily oxidized than the parent neutral compound, readily undergoing further oxidation to yield the final pyridine product. nih.govuchile.cl The reaction is often facilitated by electron-releasing groups on the 4-substituent of the dihydropyridine ring. pnu.ac.ir
Investigation of Condensation Reaction Mechanisms
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but crucial for a complete mechanistic understanding. A combination of spectroscopic techniques and computational modeling is often employed.
In the synthesis of pyridines, 1,4-dihydropyridine derivatives are the most commonly isolated and characterized intermediates. mdpi.comvt.edu Their stability allows for their separation and subsequent oxidation in a separate step. The structure of these intermediates can be confirmed using techniques like NMR spectroscopy and X-ray crystallography.
For more reactive intermediates, such as the 1,5-dicarbonyl compound in the Kröhnke synthesis, isolation is often not feasible. wikipedia.org Their existence is inferred from the final product structure and by analogy to related, well-established mechanisms. In the alkylation of pyridine with organolithium reagents, intermediates such as the butyllithium-pyridine adduct have been characterized. acs.org
Computational chemistry provides powerful tools for probing reaction pathways where experimental observation is difficult. researchgate.net Density Functional Theory (DFT) calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net For instance, computational studies on the reaction of pyridine with a multinuclear titanium hydride have mapped out the energy profile, identifying the structures of key transition states. researchgate.net Similarly, computational analysis has been used to rationalize the electronic structures of pyridine-containing metal complexes, which can be considered as stabilized intermediates in certain catalytic cycles. wvu.eduacs.org
| Reaction Type | Key Intermediate | Method of Characterization | Reference |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | 1,4-Dihydropyridine | Isolation, Spectroscopy (NMR, IR), Oxidation to known pyridines | mdpi.com |
| Kröhnke Pyridine Synthesis | 1,5-Dicarbonyl Compound | Inferred from mechanism (generally not isolated) | wikipedia.org |
| Oxidation by Superoxide | Anion Dihydropyridine | Voltammetric studies | nih.govuchile.cl |
| Alkylation with Organolithiums | Butyllithium-Pyridine Adduct | Spectroscopic characterization of derived complexes | acs.org |
| Catalytic Cycles | Metal-Pyridine Complexes | Spectroscopy (NMR, Mössbauer), Computational Analysis (DFT) | wvu.edu |
Theoretical Prediction of Nucleophilic and Electrophilic Sites
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the reactivity of molecules like this compound. ias.ac.in By calculating the distribution of electron density and the energies of molecular orbitals, one can identify the most probable sites for nucleophilic and electrophilic attack.
For a substituted pyridine, the nitrogen atom is the most basic and typically the primary site for protonation and alkylation. The pyridine ring itself is electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic attack, especially when activated (e.g., as a pyridinium salt). acs.org Theoretical studies indicate that pyridines and their salts possess electrophilic sites at the C2, C4, and C6 positions. acs.org The presence of the 3-methylphenyl group at the C4 position in this compound will sterically hinder attack at this position and electronically influence the reactivity of the other sites.
Conversely, the C3 and C5 positions of the pyridine ring are considered nucleophilic sites. acs.org The tolyl substituent, being an electron-donating group (via hyperconjugation and weak induction), will slightly increase the electron density of the pyridine ring, though its effect is modulated by its meta-position on the phenyl ring relative to the pyridine attachment point.
The Fukui function and dual descriptor analyses are computational tools used to pinpoint specific atomic sites prone to attack. rsc.org For a given atom, a high value for the Fukui function f⁺ indicates susceptibility to nucleophilic attack, while a high f⁻ value suggests susceptibility to electrophilic attack. rsc.org Molecular Electrostatic Potential (MEP) maps provide a visual representation of electron distribution, where negative potential (red/yellow) regions indicate likely sites for electrophilic attack, and positive potential (blue) regions indicate sites for nucleophilic attack. researchgate.net
Computational studies on various substituted pyridines have been performed to create nucleophilicity scales. ias.ac.in These studies correlate calculated parameters, such as HOMO (Highest Occupied Molecular Orbital) energy, with experimentally determined nucleophilicity, allowing for the prediction of reactivity for new derivatives. ias.ac.in The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) are key in predicting reactivity; the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. researchgate.net
| Molecular Site | Predicted Reactivity | Theoretical Basis | Reference |
|---|---|---|---|
| Pyridine Nitrogen | Nucleophilic / Basic | Lone pair availability, High electron density | acs.org |
| Pyridine C2, C6 | Electrophilic | Electron deficiency of pyridine ring, LUMO distribution | acs.org |
| Pyridine C3, C5 | Nucleophilic | Relative electron richness compared to C2/C4/C6 | acs.org |
| Tolyl Ring | Electrophilic Substitution | Standard aromatic reactivity (ortho/para to methyl group) | N/A |
Derivatization and Analogues of 4 3 Methylphenyl Pyridine
Synthetic Strategies for Functionalized Derivatives
The synthesis of functionalized derivatives of 4-(3-methylphenyl)pyridine involves a variety of established and modern organic reactions. These strategies can be broadly categorized based on the type of reaction used to introduce new functional groups or build upon the existing scaffold.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing aryl-substituted pyridines. For instance, the Suzuki-Miyaura coupling can be employed to introduce the 3-methylphenyl group at the 4-position of a pre-functionalized pyridine (B92270) ring, such as 4-chloropyridine (B1293800). This method is versatile and tolerates a wide range of functional groups. Similarly, other palladium-catalyzed reactions, such as the Heck or Sonogashira couplings, can be used to introduce vinyl or alkynyl groups at the 4-position of the pyridine ring, which can then be further modified. nih.gov
Multi-component Reactions: These reactions offer an efficient route to complex molecules in a single step. For example, a three-component reaction involving an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound can lead to highly substituted pyridines. asianpubs.orgjst.go.jp Variations of this approach, such as the Hantzsch pyridine synthesis, can also be adapted to produce derivatives of this compound. ijpsonline.com Four-component bicyclization approaches have also been developed to create skeletally diverse pyrazolo[3,4-b]pyridine derivatives. acs.org
Cyclization and Annulation Reactions: The construction of the pyridine ring itself is a fundamental strategy. This can be achieved through various cyclization reactions. For instance, the reaction of ketoxime acetates with ynals can be controlled to produce either pyrroles or isoquinolines, demonstrating the versatility of cyclization strategies in synthesizing related heterocyclic systems. acs.orgnih.gov Annulation reactions, such as those triggered by ammonium (B1175870) iodide, provide another pathway to construct the pyridine ring with desired substituents. ijpsonline.com
Functional Group Interconversion: Once the core this compound structure is in place, existing functional groups can be modified. For example, a carboxylic acid group can be introduced and subsequently converted to amides, esters, or other functionalities. smolecule.com The hydroxyl group of derivatives like 4-(3-methylphenyl)piperidin-4-ol (B1590101) can be oxidized to a ketone.
The table below summarizes some synthetic strategies for preparing derivatives of this compound.
| Strategy | Reaction Type | Example Reactants | Resulting Derivative Class | Reference |
| Cross-Coupling | Suzuki-Miyaura Coupling | 4-chloropyridine, (3-methylphenyl)boronic acid | 4-Arylpyridines | |
| Multi-component | Three-component reaction | Aldehyde, malononitrile, active methylene compound | Highly substituted pyridines | asianpubs.orgjst.go.jp |
| Cyclization | Reaction of ketoxime acetates and ynals | Ketoxime acetate (B1210297), ynal | Isoquinolines | acs.orgnih.gov |
| Annulation | Ammonium iodide-triggered annulation | Ketoxime-enoates | Substituted pyridines | ijpsonline.com |
| Functional Group Interconversion | Oxidation of a hydroxyl group | 4-(3-Methylphenyl)piperidin-4-ol | Ketones |
Regioselective Functionalization Approaches
Controlling the position of new substituents on the this compound scaffold is crucial for establishing structure-activity relationships. The inherent electronic properties of the pyridine ring, which is electron-deficient, direct nucleophilic substitutions primarily to the C2 and C4 positions, and electrophilic substitutions to the C3 and C5 positions. nih.gov
Functionalization of the Pyridine Ring:
C4-Alkylation: A significant challenge in pyridine chemistry is the direct and selective functionalization at the C4 position. One innovative approach involves the use of a maleate-derived blocking group. This temporary group directs Minisci-type decarboxylative alkylation exclusively to the C4 position, allowing for the introduction of various alkyl groups from carboxylic acid precursors under mild, acid-free conditions. nih.govorganic-chemistry.org
meta-C-H Functionalization: The meta-C-H functionalization of pyridines is inherently difficult due to the electronic nature of the ring. nih.gov Recent strategies have overcome this by temporarily converting the pyridine into an electron-rich intermediate. This can be achieved through a dearomatization-rearomatization sequence, enabling subsequent regioselective electrophilic functionalization at the meta position. nih.gov
Activation via N-Oxide or Quaternary Salt Formation: Converting the pyridine to its N-oxide or a quaternary salt significantly enhances the reactivity of the C2 and C4 positions towards nucleophilic attack. google.commdpi.com This strategy is often employed to introduce substituents at these positions with high regioselectivity. For instance, rhodium-catalyzed alkylation of quinoline (B57606) N-oxides (a related heterocyclic system) with alkenes proceeds selectively at the C2 position. mdpi.com
Iodination: Regioselective iodination can be achieved under specific conditions. For example, ultrasound-assisted iodination of related imidazo[1,2-a]pyridines using N-iodosuccinimide (NIS) selectively targets the C3 position.
Functionalization of the Phenyl Ring:
The directing effects of the methyl group (ortho- and para-directing) and the pyridine ring on the phenyl group govern the regioselectivity of electrophilic substitution reactions.
The following table outlines various regioselective functionalization approaches for pyridine and its derivatives.
| Target Position | Strategy | Key Reagents/Conditions | Outcome | Reference |
| C4 of Pyridine | Minisci-type alkylation with blocking group | Maleate-derived blocking group, carboxylic acid, (NH₄)₂S₂O₈, AgNO₃ | Selective C4-alkylation | nih.govorganic-chemistry.org |
| meta-positions of Pyridine | Dearomatization-rearomatization | Temporary conversion to electron-rich intermediates | meta-C-H functionalization | nih.gov |
| C2 of Pyridine | Activation via N-oxide formation | Rhodium catalyst, alkene | C2-alkylation | mdpi.com |
| C3 of Imidazo[1,2-a]pyridine | Ultrasound-assisted iodination | N-iodosuccinimide (NIS), TFA | C3-iodination |
Influence of Substituent Effects on Chemical Reactivity and Electronic Structure
The introduction of substituents to the this compound core significantly alters its chemical reactivity and electronic properties. These effects are a combination of inductive and resonance effects, which can either donate or withdraw electron density from the ring systems.
Electronic Effects:
Electron-donating groups (EDGs) , such as methyl (-CH₃) or amino (-NH₂) groups, increase the electron density of the rings. The methyl group on the phenyl ring in this compound is a weak electron-donating group. The introduction of stronger EDGs can further enhance the nucleophilicity of the pyridine nitrogen and the reactivity of the rings towards electrophilic attack. rsc.org In studies of related Re(I) bipyridine complexes, the introduction of an EDG caused a blue shift in the emission spectra. sciencepublishinggroup.com
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the rings. This makes the pyridine ring more susceptible to nucleophilic attack and can increase the acidity of protons on adjacent carbons. For example, the presence of a nitro group enhances the acidity of related pyridine-2-carboxylic acids compared to their methyl-substituted counterparts. In Re(I) bipyridine complexes, EWGs led to a red shift in absorption and emission spectra. sciencepublishinggroup.com
Steric Effects:
The size and position of substituents can sterically hinder certain reaction pathways, thereby influencing regioselectivity. The 3-methylphenyl group itself introduces some steric bulk, which can influence the approach of reagents to the pyridine ring. In related systems, the steric effects of methyl groups were observed to influence carbonyl stretching frequencies in FTIR spectra and chemical shifts in NMR spectra.
Impact on Reactivity:
The electronic nature of substituents directly impacts reaction rates and mechanisms. For instance, in the pyridinolysis of thionocarbonates, a stronger electron-withdrawing group on the phenyl ring of the substrate leads to a more positive thiocarbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. acs.org In a study on FOXM1 inhibitors, the electronic properties of substituents on a phenyl ring attached to a thieno[2,3-b]pyridine (B153569) core were found to be crucial for biological activity, with electron-withdrawing cyano groups showing the most promise. mdpi.com
The table below provides a summary of the influence of different substituent types.
| Substituent Type | Electronic Effect | Influence on Reactivity | Spectroscopic Signature Example | Reference |
| Electron-Donating (e.g., -CH₃, -NH₂) | Increases electron density | Enhances reactivity towards electrophiles | Blue shift in emission spectra of some metal complexes | rsc.orgsciencepublishinggroup.com |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Enhances reactivity towards nucleophiles; increases acidity | Red shift in emission spectra of some metal complexes | sciencepublishinggroup.com |
Coordination Chemistry and Ligand Applications of 4 3 Methylphenyl Pyridine
4-(3-Methylphenyl)pyridine as a Ligand in Metal Complexation
This compound functions as a monodentate ligand, coordinating to metal centers primarily through the lone pair of electrons on the pyridine (B92270) nitrogen atom. This interaction is a classic example of Lewis acid-base chemistry, where the nitrogen atom acts as a Lewis base (electron donor) and the metal ion serves as a Lewis acid (electron acceptor). The presence of the 3-methylphenyl group at the 4-position of the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.
The coordination of pyridine-type ligands to a metal center is a well-established principle in coordination chemistry. The nitrogen atom's donation of its lone pair to a metal ion leads to the formation of a coordinate covalent bond. kpi.ua This is confirmed by spectroscopic data, which shows characteristic shifts indicating the involvement of the pyridine nitrogen in complexation. kpi.uamdpi.com The electronic nature of substituents on the pyridine ring can modulate the ligand's donor strength. The methyl group in the meta position on the phenyl ring has a modest electron-donating effect, which can subtly enhance the basicity of the pyridine nitrogen compared to unsubstituted phenylpyridine, potentially leading to stronger metal-ligand bonds.
Complexes have been formed with a variety of transition metals. For instance, pyridine derivatives readily form complexes with metals such as ruthenium(II), copper(II), nickel(II), zinc(II), and cadmium(II). kpi.uanih.govbohrium.com The coordination number and geometry of the resulting complexes, such as octahedral or square planar, are dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. mdpi.comnih.gov
Synthesis and Characterization of this compound-Metal Coordination Compounds
The synthesis of metal coordination compounds involving this compound typically follows straightforward procedures. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. bohrium.com The choice of solvent depends on the solubility of the reactants, with alcohols like methanol (B129727) or ethanol (B145695) being frequently used. mdpi.com The reaction is often carried out under reflux to ensure completion. Upon cooling the reaction mixture, the resulting metal complex often precipitates and can be isolated by filtration.
The characterization of these newly synthesized complexes is crucial to confirm their structure and purity. A combination of analytical techniques is employed for this purpose:
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated for the proposed formula of the complex. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal. A key indicator is the shift in the stretching frequency of the C=N bond within the pyridine ring upon complexation. mdpi.com The appearance of new absorption bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure within the complex. nih.gov Changes in the chemical shifts of the pyridine and phenyl protons and carbons upon coordination confirm the metal-ligand interaction. royalsocietypublishing.org
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex. The absorption spectra of the complexes typically show shifts in the ligand-based π–π* transitions and may exhibit new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. royalsocietypublishing.org
Spectroscopic and Structural Analysis of Metal Complexes
The detailed analysis of spectroscopic and structural data provides deep insights into the nature of metal complexes formed with this compound.
Spectroscopic Analysis: Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the pyridine nitrogen. In the IR spectrum of a free pyridine-containing ligand, the C=N stretching vibration appears at a characteristic frequency. Upon coordination to a metal ion, this band typically shifts, indicating a change in the electron distribution within the pyridine ring due to the formation of the M-N bond. mdpi.com For instance, in related pyridine-based Schiff base complexes, the azomethine and pyridyl ring nitrogen atoms are confirmed as coordination sites by shifts in their respective IR bands. mdpi.com The presence of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-N stretching vibrations, providing direct evidence of coordination.
¹H NMR spectroscopy is invaluable for studying diamagnetic complexes in solution. The coordination of the pyridine nitrogen to a metal center causes a general downfield shift of the signals corresponding to the pyridine ring protons. This is due to the deshielding effect caused by the withdrawal of electron density from the ring by the metal ion. The protons of the 3-methylphenyl group also experience shifts, albeit usually smaller ones. royalsocietypublishing.org
UV-Vis absorption spectra of these complexes, when compared to the free ligand, show shifts in the intraligand π–π* transitions. royalsocietypublishing.org Additionally, new, often weaker, absorption bands may appear in the visible region, which are assigned to d-d electronic transitions within the metal's d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions. royalsocietypublishing.org
Structural Analysis: Single-crystal X-ray diffraction provides unambiguous structural information. For related complexes with similar pyridine-based ligands, various coordination geometries have been observed. For example, dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) complexes with metals like Ni(II) and Zn(II) have been shown to adopt distorted octahedral geometries, with the two pyridine-triazole ligands coordinating in a bidentate fashion and two chloride ions completing the coordination sphere. nih.govmmu.ac.uk In such structures, the pyridine nitrogen and a triazole nitrogen atom bind to the metal center. nih.gov For a monodentate ligand like this compound, one would expect complexes of the type [ML₄X₂] or [ML₂X₂], where L is the pyridine ligand and X is an anionic ligand like a halide, leading to geometries such as octahedral or square planar, respectively. mdpi.com
The table below summarizes typical spectroscopic and structural data for a representative metal complex with a related pyridine-based ligand.
| Parameter | Value/Observation | Significance |
| IR: ν(C=N) Shift | Shift to lower or higher frequency | Confirms coordination of pyridine nitrogen |
| IR: New Band | ~440-520 cm⁻¹ | Assigned to ν(M-N) bond formation |
| ¹H NMR: Pyridine Protons | Downfield shift | Deshielding due to metal coordination |
| UV-Vis: Soret Band | Red-shift upon complexation | Indicates electronic interaction between metal and ligand |
| X-ray: Geometry | Octahedral, Square Planar, etc. | Defines the spatial arrangement of ligands around the metal |
| X-ray: M-N Bond Length | ~2.0 - 2.2 Å | Provides quantitative measure of the metal-ligand bond |
This table presents generalized data based on typical findings for related pyridine-metal complexes.
Catalytic Applications of this compound-Based Metal Complexes
Metal complexes derived from pyridine-based ligands are renowned for their catalytic activity in a wide array of organic transformations. mdpi.com While specific studies on this compound complexes are emerging, the behavior of closely related systems provides strong indicators of their potential applications. These complexes can serve as efficient and selective catalysts due to the ability of the metal center to activate substrates and the ligand's role in tuning the catalyst's steric and electronic environment.
Potential catalytic applications include:
Hydrogenation Reactions: Iron complexes featuring pyridine-based pincer ligands have demonstrated high efficiency in the hydrogenation of ketones and aldehydes. rsc.org The ligand framework is crucial for stabilizing the metal center and facilitating the catalytic cycle, which often involves metal-ligand cooperation. rsc.org
Carbon-Carbon Bond Formation: Schiff-base metal complexes, including those with pyridine moieties, have been successfully employed as catalysts in reactions like the Claisen-Schmidt condensation to synthesize chalcones. mdpi.com The metal complex activates the carbonyl group of the aldehyde, facilitating the reaction with a ketone. mdpi.com
Cycloaddition Reactions: Palladium, copper, and iron complexes have been used as catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net Pyridine derivatives can be used as co-catalysts in these systems, highlighting the importance of the pyridine nitrogen in the catalytic process. researchgate.net
Oxidation Reactions: Metal complexes can catalyze the oxidation of various organic substrates. For example, the synthesis of Vitamin K3 has been achieved using metal complexes as catalysts with an environmentally friendly oxidizing agent. researchgate.net
| Catalytic Reaction | Catalyst Type | Role of Metal Complex | Reference Example |
| Ketone Hydrogenation | Iron-Pincer Complex | Activation of H₂ and substrate | [(iPrPNP)Fe(CO)₂Cl] |
| Claisen-Schmidt Condensation | Copper-Schiff Base Complex | Lewis acid activation of aldehyde | Cu(II) complex of 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine mdpi.com |
| CO₂ Cycloaddition | Pd(II), Cu(II), Fe(II) Complexes | Activation of epoxide ring | Benzoate-based Schiff base metal complexes researchgate.net |
| Oxidation of Naphthalenes | Metal Complexes | Oxygen transfer agent | Synthesis of Vitamin K3 researchgate.net |
Exploration in Metal-Ion Sensing Platforms
The development of chemosensors for the selective and sensitive detection of metal ions is a field of significant research interest. nih.gov Organic molecules that exhibit a change in their optical properties, such as color or fluorescence, upon binding to a metal ion are at the core of these sensors. nih.gov Pyridine-containing compounds are excellent candidates for building such sensing platforms due to the strong coordinating ability of the pyridine nitrogen.
Complexes of this compound, or systems incorporating this moiety, can be designed to act as selective metal-ion sensors. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (TICT), or chelation-enhanced fluorescence (CHEF). frontiersin.org In a typical PET sensor, a fluorophore is covalently linked to a receptor unit (the ligand). In the absence of a target metal ion, the fluorescence of the fluorophore is "quenched" because an electron is transferred from the receptor to the excited fluorophore. Upon binding of a metal ion to the receptor, the energy levels of the receptor are lowered, which inhibits the PET process and "turns on" the fluorescence. mdpi.com
For example, a pyrene-based Schiff base has been shown to act as a selective "turn-on" fluorescent sensor for Sn²⁺ ions. mdpi.com Similarly, other systems have been developed for detecting ions like Cu²⁺, Pb²⁺, and Hg²⁺. frontiersin.orgmdpi.com The selectivity of the sensor is determined by the specific affinity of the ligand's binding pocket for a particular metal ion, which is influenced by factors like the ion's size, charge density, and preferred coordination geometry. The this compound unit can be incorporated into more complex molecular architectures to create a binding site tailored for a specific metal ion, enabling its detection through a measurable optical response. frontiersin.org
| Sensing Parameter | Description | Example Mechanism |
| Selectivity | Ability to detect a specific metal ion in the presence of others. | The ligand's binding cavity is sterically and electronically optimized for a target ion. |
| Sensitivity | The lowest concentration of the metal ion that can be detected (Limit of Detection, LoD). | High binding affinity leads to a low detection limit. |
| Response Mechanism | The physical process causing the signal change. | Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF). mdpi.com |
| Optical Signal | The measurable change upon ion binding. | "Turn-on" or "turn-off" fluorescence, color change (colorimetric). |
Supramolecular Chemistry of 4 3 Methylphenyl Pyridine
Hydrogen Bonding Interactions in Solid-State Architectures
Hydrogen bonds are highly directional, strong non-covalent interactions that play a pivotal role in dictating the assembly of molecules in the solid state. In derivatives and co-crystals involving the 4-(3-methylphenyl)pyridine scaffold, both intramolecular and intermolecular hydrogen bonds are crucial in defining molecular conformation and crystal packing.
The nitrogen atom of the pyridine (B92270) ring in this compound is a primary hydrogen bond acceptor site, readily interacting with donor groups from adjacent molecules to form robust supramolecular synthons. These synthons—structural units formed by intermolecular interactions—are the building blocks of larger, extended networks.
In co-crystals with molecules containing O-H or N-H donor groups, predictable hydrogen bonding patterns emerge. A common and stable interaction is the phenol⋯pyridine supramolecular synthon. acs.org The study of various derivatives reveals a rich diversity of such interactions. For example, N–H⋯N hydrogen bonds between the amine and pyridine moieties in 4-Methyl-N-(3-methylphenyl)pyridin-2-amine lead to the formation of centrosymmetric eight-membered {⋯HNCN}₂ synthons. researchgate.net In more complex systems like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, N–H⋯O hydrogen bonds link adjacent molecules into linear chains. nih.goviucr.org The interplay of different donor and acceptor sites can create more intricate patterns; in isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, a combination of N–H⋯N and N–H⋯O hydrogen bonds generates dimers and C(4) or C(6) chains, which then assemble into layered structures. nih.govresearchgate.netresearchgate.net The directed nature of these bonds allows for the construction of predictable one-, two-, or three-dimensional networks, which is a foundational principle of crystal engineering. usherbrooke.ca
| Donor Group (in partner molecule) | Acceptor Group (on pyridine moiety) | Resulting Motif/Network | Reference Compound Example |
| Amine (N-H) | Pyridine Nitrogen (N) | Centrosymmetric Dimers, Chains | 4-Methyl-N-(3-methylphenyl)pyridin-2-amine researchgate.net |
| Amide (N-H) | Sulfonyl Oxygen (O) | Linear Chains | N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide nih.gov |
| Amine (N-H) | Pyridine Nitrogen (N) / Sulfonyl Oxygen (O) | Dimers, Chains, Layered Structures | 4-(3-methylanilino)pyridine-3-sulfonamide nih.govresearchgate.net |
| Phenol (O-H) | Pyridine Nitrogen (N) | Phenol⋯Pyridine Synthon | Tetraphenol co-crystals with bispyridines acs.org |
| Carboxylic Acid (O-H) | Carboxylic Acid (O-H) / Pyridine (N) | Hydrogen-bonded Networks | 6-(3-Methylphenyl)pyridine-2-carboxylic acid |
Intramolecular Hydrogen Bonding Motifs
Analysis of π-π Stacking and Other Non-Covalent Interactions
While hydrogen bonds provide a strong directional framework, weaker non-covalent interactions, including π-π stacking and C–H⋯π interactions, are crucial for optimizing crystal packing and adding stability to the supramolecular architecture. rsc.org The two aromatic rings of this compound—the electron-deficient pyridine ring and the electron-rich methylphenyl ring—are both capable of engaging in these interactions.
Theoretical studies on pyridine dimers show that antiparallel-displaced geometries are the most stable, emphasizing the importance of electron correlation and dispersion forces in these interactions. researchgate.net In the crystal structures of related compounds, various forms of π-π stacking are observed. In N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, both face-to-face and edge-to-face π-π interactions are present, with centroid-centroid distances of 3.612 Å and 4.843 Å, respectively. nih.goviucr.org In other structures, offset π-π stacking and C–H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, work in concert to assemble molecules into layers or three-dimensional networks. rsc.orgiucr.org These interactions are highly sensitive to the electronic nature and steric profile of the substituents on the rings. For example, the position of a methyl group can significantly influence the efficiency of crystal packing and the resulting intermolecular contacts.
| Interaction Type | Participating Groups | Geometric Details (if available) | Role in Crystal Packing |
| π-π Stacking (Face-to-Face) | Phenyl-Phenyl | Centroid-Centroid Distance: 3.612 Å | Stabilizes columnar packing nih.goviucr.org |
| π-π Stacking (Edge-to-Face) | Phenyl-Phenyl | Centroid-Centroid Distance: 4.843 Å | Contributes to overall 3D network nih.goviucr.org |
| π-π Stacking (Offset) | Phenyl-Phenyl / Pyridyl-Pyridyl | Centroid-Centroid Distance: ~3.7-3.9 Å | Links molecules into layers rsc.orggrafiati.com |
| C–H⋯π | C-H bond and Aromatic Ring | - | Links chains or layers into 3D networks iucr.orgnih.gov |
Formation of Self-Assembled Structures and Extended Networks
The formation of extended, ordered structures from individual molecular components is a hallmark of supramolecular chemistry. For this compound and its derivatives, self-assembly is driven by the cooperation and competition between the hydrogen bonding and π-stacking interactions discussed previously. The final supramolecular architecture—be it a discrete cluster, a 1D chain, a 2D layer, or a 3D network—is a direct consequence of the information encoded in the molecule's structure.
Simple, repetitive interactions lead to predictable motifs. For instance, N–H⋯O hydrogen bonds can generate simple chains, which are then linked by weaker π-π stacking interactions. nih.gov However, when multiple interaction sites are present, more complex structures can emerge. In a series of closely related pyrazolo[3,4-b]pyridine derivatives, minor changes to a single substituent on an aryl ring resulted in dramatically different assemblies, including simple chains, various types of chains of rings, and complex sheet structures. grafiati.com This demonstrates the high degree of control and tunability inherent in crystal engineering. The combination of hydrogen bonds (e.g., N–H⋯N) and weaker C–H⋯π interactions can assemble molecules into two-molecule aggregates, which then form larger columns or layers. researchgate.net In some cases, these self-assembly processes can lead to the formation of 1D nanostructures. rsc.org The ultimate structure is a delicate balance of the strongest possible hydrogen bonds and the most efficient packing arrangement stabilized by weaker van der Waals and π-interactions.
Polymorphism and Crystal Engineering Studies
Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. usherbrooke.ca A key phenomenon in this field is polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as solubility and stability, which is of critical importance in materials science and the pharmaceutical industry. sfasu.edu
Studies involving pyridine-containing molecules show that subtle variations in crystallization conditions or molecular structure can yield different polymorphs. sfasu.edu The formation of different polymorphs is often tied to the various ways hydrogen bonding and π-stacking interactions can be arranged. For example, the presence of specific N-H···O interactions can lead directly to polymorphism. researchgate.net The deliberate use of co-formers—secondary molecules chosen to interact with the primary molecule in a specific way—is a central strategy in crystal engineering. By selecting co-formers with complementary hydrogen bonding sites for the this compound scaffold, it is possible to guide the self-assembly process towards a desired architecture. For example, using a tetraphenol as a hydrogen bond donor and various bis-pyridines as acceptors has led to the formation of co-crystals with specific network topologies, including square lattice (sql) and quartz-like (qtz) networks. acs.org Some of these engineered co-crystals exhibit emergent properties, such as solid-state fluorescence, which are not present in the individual components. acs.orgrsc.org This highlights the power of crystal engineering to create new materials by controlling the precise arrangement of molecules in the solid state.
Materials Science Applications of 4 3 Methylphenyl Pyridine Derivatives
Role in the Development of Advanced Organic Materials
Derivatives of 4-(3-methylphenyl)pyridine are fundamental components in the synthesis of advanced organic materials, including coordination compounds and molecules with tailored photophysical properties. The pyridine (B92270) nitrogen and the adaptable phenyl group provide sites for chemical modification, allowing these molecules to act as ligands or core structural units.
Research has shown that pyridine derivatives are used as ligands for complexing metal ions. mdpi.com For instance, the compound 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, a direct derivative, has been synthesized and used to create coordination compounds with various transition metals like nickel. mmu.ac.uk In these structures, the pyridine and triazole nitrogens coordinate with the metal center, forming stable complexes. mmu.ac.uk The structural properties of these coordination compounds, including bond lengths and angles, have been characterized through single-crystal X-ray diffraction. mmu.ac.uk
Furthermore, the synthesis of cyclohexane-fused pyridine derivatives demonstrates their role as precursors for photophysically active materials. clockss.org These compounds are prepared through domino reactions and exhibit distinct UV-Vis absorption and fluorescence properties, marking them as potential fluorescent materials. clockss.org The structural framework provided by the substituted pyridine ring is crucial to the electronic and optical characteristics of the resulting materials. mdpi.com
Integration into Functional Materials Design
The integration of this compound derivatives into larger molecular architectures is a key strategy in functional materials design, particularly for organic electronics. A prominent application is in the development of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net
A series of functional pyridine-appended pyrene (B120774) derivatives have been designed where a substituted diphenyl-pyridine unit is attached to a pyrene core. acs.orgresearchgate.net In one such derivative, 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), the tolyl groups are analogous to the methylphenyl group of the parent compound. acs.org The design allows for the tuning of molecular properties by introducing different functional groups to the phenyl rings. acs.org Crystal structure analysis of these materials reveals a significant dihedral angle between the pyrene and pyridine units, which influences the electronic communication between the two moieties. researchgate.net
These materials are designed to have suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) to facilitate efficient hole injection from the anode into the light-emitting layer of an OLED. researchgate.net The performance of OLEDs using these pyridine-based HTMs has been studied, demonstrating their effectiveness in achieving high efficiency and luminance. acs.orgresearchgate.net
| Hole-Transporting Material | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Reference |
|---|---|---|---|
| Py-Br [2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine] | 9% | 17,300 | acs.orgresearchgate.net |
Potential in Optical Materials for Linear and Non-Linear Optical Properties
Pyridine derivatives are a subject of significant interest for their potential in optical materials, owing to their linear and, notably, non-linear optical (NLO) properties. researchgate.nettandfonline.com These properties are critical for applications in telecommunications, optical computing, and optical data storage. researchgate.net
Linear Optical Properties: The linear optical behavior of this compound derivatives is characterized by their absorption and emission spectra. For example, cyclohexane-fused pyridine derivatives show two distinct absorption bands, one around 285 nm and a broader, high-intensity band in the 310-425 nm region. clockss.org The specific position of these bands and their fluorescence quantum yields can be tuned by altering the substituents on the molecular framework. clockss.org The introduction of a furan (B31954) group, for instance, can increase the π-conjugation and cause a red shift in the absorption spectrum. clockss.org
Non-Linear Optical (NLO) Properties: NLO materials interact with high-intensity light, such as that from lasers, to produce new optical effects. Organic materials featuring pyridine rings are investigated for their second and third-order NLO responses. researchgate.nettandfonline.com The NLO properties are often evaluated using techniques like the Z-scan method, which can determine parameters such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). metall-mater-eng.com The third-order susceptibility (χ³) is a key measure of a material's NLO response. metall-mater-eng.com Research on related organic compounds has yielded significant NLO parameters, suggesting that pyridine-based structures are promising candidates for these applications. metall-mater-eng.comresearchgate.net
| Compound Type | Property | Value | Reference |
|---|---|---|---|
| Cyclohexane-fused pyridine derivatives | Fluorescence Quantum Yield | 0.34 - 0.46 | clockss.org |
| Schiff base compound (4C2PMP) | Nonlinear refractive index (n₂) | 3.84 x 10⁻⁸ cm²/W | metall-mater-eng.com |
| Schiff base compound (4C2PMP) | Nonlinear absorption coefficient (β) | 2.11 x 10⁻⁴ cm/W | metall-mater-eng.com |
| Schiff base compound (4C2PMP) | Third-order susceptibility (χ³) | 4.07 x 10⁻⁶ esu | metall-mater-eng.com |
Application in Protective Coatings and Surface Interaction Studies
Pyridine derivatives have been successfully employed as corrosion inhibitors for metals, particularly for mild steel in acidic environments. rajpub.comresearchgate.net This application relies on the ability of the organic molecules to adsorb onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. rajpub.comresearchgate.net
The effectiveness of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and substituent groups, which act as active centers for adsorption. rajpub.com A study on 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), a complex pyridine derivative, demonstrated its ability to inhibit the corrosion of mild steel in 1M HCl. rajpub.com The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 99.75% at an optimal concentration. rajpub.com
The mechanism of protection involves the formation of a complex between the inhibitor molecule and iron (Fe) on the steel surface, which is supported by UV-visible absorption spectra. rajpub.com Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have confirmed the formation of a protective coating on the metal surface. rajpub.com The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. rajpub.com
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Temperature | Reference |
|---|---|---|---|---|
| 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP) | 900 | 99.75 | 303 K | rajpub.com |
| Substituted Pyridine Derivative (PYR-OCH₃) | 1 x 10⁻³ M | 95.75 | 25 °C | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. core.ac.uk This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula, a critical first step in structural elucidation. core.ac.uk
In practice, techniques such as Electrospray Ionization (ESI) are often coupled with HRMS to generate the molecular ions for analysis. mdpi.com The high resolving power of modern mass spectrometers enables the separation of ions with very similar m/z values, ensuring unambiguous identification. nih.gov
Table 1: Theoretical Exact Mass of 4-(3-Methylphenyl)pyridine
| Molecular Formula | Ion | Calculated m/z |
| C₁₂H₁₁N | [M+H]⁺ | 170.0964 |
| C₁₂H₁₁N | [M]⁺ | 169.0891 |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
While a specific single-crystal structure of this compound is not available in the provided search results, analysis of related structures provides valuable insights into its likely conformation. For instance, the crystal structure of a more complex molecule containing the this compound moiety, 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole, reveals important structural parameters. mdpi.com In this related structure, the m-tolyl group is not coplanar with the adjacent ring system, exhibiting a significant dihedral angle. mdpi.com
The general methodology for SCXRD involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. jst.go.jp
Table 2: Representative Crystallographic Data for a Related Pyridine (B92270) Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | jst.go.jp |
| a (Å) | 11.246 (3) | mdpi.com |
| b (Å) | 9.377 (2) | mdpi.com |
| c (Å) | 18.956 (5) | mdpi.com |
| β (°) | 124.655 (16) | mdpi.com |
| V (ų) | 1644.3 (7) | mdpi.com |
| Z | 4 | mdpi.com |
| Note: This data is for 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole and is presented for illustrative purposes. |
Specialized NMR Techniques for Complex Molecular Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, specialized two-dimensional (2D) techniques such as COSY, HSQC, and HMBC provide detailed connectivity information. e-bookshelf.decolumbia.eduyoutube.com
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group protons. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. bhu.ac.inoregonstate.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons in the spin systems of the pyridine and phenyl rings. e-bookshelf.deyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the pyridine and 3-methylphenyl fragments. columbia.eduyoutube.com
While specific 2D NMR spectra for this compound are not provided in the search results, the expected chemical shifts for related compounds can be referenced. For example, in similar pyridine derivatives, the pyridine protons typically resonate in the range of δ 7.0–8.7 ppm, and the methyl protons appear around δ 2.4 ppm. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹H | 8.5 - 8.7 (pyridine α-H) | Doublet |
| ¹H | 7.2 - 7.5 (pyridine β-H and phenyl H) | Multiplet |
| ¹H | 2.4 (methyl H) | Singlet |
| ¹³C | 148 - 151 (pyridine α-C) | |
| ¹³C | 121 - 140 (aromatic C) | |
| ¹³C | ~21 (methyl C) | |
| Note: These are predicted ranges based on data from related compounds. |
Comprehensive Vibrational Spectroscopy for Detailed Molecular Dynamics
The vibrational spectrum of this compound is characterized by several key features:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹.
Aromatic C=C stretching: Multiple bands are expected in the 1400–1600 cm⁻¹ region, characteristic of the pyridine and phenyl rings.
Methyl C-H stretching and bending: Vibrations associated with the methyl group will also be present.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. bohrium.comphyschemres.org These calculations aid in the assignment of experimental bands to specific vibrational modes. physchemres.orgacs.org For related pyridine derivatives, DFT calculations at the B3LYP level of theory have been shown to provide results that are in good agreement with experimental data. physchemres.org
Table 4: Characteristic IR Absorption Bands for Phenyl and Pyridine Moieties
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch (Pyridine Ring) | 1580 - 1610 |
| Aromatic C=C Stretch (Phenyl Ring) | 1450 - 1600 |
| C-H In-plane Bending | 1000 - 1300 |
| C-H Out-of-plane Bending | 675 - 900 |
| Note: These are general ranges and the exact positions for this compound may vary. |
Green Chemistry Approaches in 4 3 Methylphenyl Pyridine Synthesis
Development of Environmentally Benign Reaction Conditions
A significant thrust in the green synthesis of pyridine (B92270) derivatives, including 4-(3-Methylphenyl)pyridine, is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. semanticscholar.org Traditional synthetic methods often rely on volatile organic compounds (VOCs) that contribute to air pollution and pose health risks.
Recent research has highlighted the use of ionic liquids (ILs) and deep eutectic solvents (DESs) as greener reaction media. jocpr.com Ionic liquids, which are salts with low melting points, offer advantages such as negligible vapor pressure, high thermal stability, and the potential for recyclability. jocpr.com For instance, the synthesis of pyrazolo[3,4-b]pyridines has been successfully demonstrated using a reusable basic ionic liquid, [bmIm]OH, which acts as both the catalyst and the reaction medium. jocpr.com This approach not only simplifies the reaction protocol but also leads to better yields compared to traditional methods using triethylamine (B128534) or ammonium (B1175870) acetate (B1210297). jocpr.com
Solvent-free reaction conditions represent another key strategy for developing environmentally benign syntheses. semanticscholar.org These reactions, often facilitated by grinding or ball milling, eliminate the need for solvents altogether, thereby reducing waste and simplifying product isolation. semanticscholar.org The use of solid-supported catalysts is also gaining traction as it allows for easy separation and reuse of the catalyst, further contributing to the sustainability of the process.
Water, as a solvent, is an ideal choice from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. One-pot multicomponent reactions for the synthesis of pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in an aqueous medium, offering high yields and short reaction times. researchgate.net
Table 1: Comparison of Catalysts in the Synthesis of Pyrazolo[3,4-b]pyridines
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [bmIm]OH | Ethanol (B145695) | Room Temp | 240 | 67 | jocpr.com |
| Triethylamine | - | - | - | 69 | jocpr.com |
| Ammonium Acetate | - | - | - | 82 | jocpr.com |
| TEA | Water | 40 | 20 | 89 | researchgate.net |
| TEA | EtOH | 70 | 30 | 68 | researchgate.net |
| TEA | DMF | 100 | 30 | 37 | researchgate.net |
Implementation of Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. acs.orgmdpi.com By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. acs.orgnih.gov
The application of microwave technology has been successfully demonstrated in the synthesis of various pyridine-containing heterocyclic systems. For example, the Hantzsch condensation reaction to produce 1,4-dihydropyridines has been significantly improved by using microwave irradiation under solvent-free conditions, leading to higher yields and shorter reaction times compared to traditional methods. mdpi.com In one instance, the synthesis of a dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was achieved in 15 minutes with an 83.2% yield using microwave irradiation. mdpi.com
Furthermore, microwave-assisted procedures have been developed for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines, where the use of microwave irradiation in an aqueous medium resulted in high yields in a very short time. researchgate.net The synthesis of various triazole derivatives has also been shown to be significantly more efficient under microwave conditions, with reactions completing in minutes with high yields compared to hours with lower yields using conventional heating. nih.gov For instance, a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives were synthesized in 10–25 minutes with a 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. nih.gov
The combination of microwave heating with solvent-free conditions or the use of green solvents like water or ionic liquids further enhances the environmental credentials of the synthetic process. researchgate.netmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 min | 78 | nih.gov |
| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Microwave | 10-25 min | 97 | nih.gov |
| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | several hours | - | nih.gov |
| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33-90 sec | 82 | nih.gov |
Focus on Atom Economy and Reaction Efficiency Maximization
Atom economy, a concept introduced to measure the efficiency of a chemical reaction in incorporating atoms from the starting materials into the final product, is a cornerstone of green chemistry. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com Chemists are increasingly designing synthetic routes that maximize atom economy, such as addition and cycloaddition reactions, where all or most of the atoms of the reactants are incorporated into the desired product. buecher.de
In the context of synthesizing this compound, maximizing reaction mass efficiency (RME) is also crucial. RME provides a more practical measure of the greenness of a reaction by considering the masses of all reactants, solvents, and reagents used to produce a certain mass of the product. rsc.org
One-pot multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy and efficiency. researchgate.net These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent usage, and simplifying purification processes. researchgate.net The synthesis of various pyridine derivatives has been achieved through efficient one-pot MCRs, often catalyzed by environmentally benign catalysts and sometimes conducted under solvent-free or microwave-assisted conditions. acs.orgacs.orgresearchgate.net
Future Research Directions for 4 3 Methylphenyl Pyridine
Exploration of Unconventional Synthetic Pathways
While established methods for synthesizing 4-(3-Methylphenyl)pyridine exist, the future beckons for the exploration of more sustainable and efficient synthetic routes. Researchers are increasingly focusing on developing novel methodologies that minimize waste, reduce energy consumption, and utilize greener solvents. clockss.org One promising area is the investigation of one-pot synthesis procedures, which streamline the manufacturing process by combining multiple reaction steps into a single operation. jchemrev.com Additionally, the use of innovative catalysts, such as metal-organic frameworks (MOFs), is being explored to enhance reaction yields and selectivity. researchgate.net The development of synthetic pathways that avoid harsh reaction conditions and the use of toxic reagents is a key objective in this forward-looking research.
Deeper Understanding of Complex Reaction Mechanisms
A thorough comprehension of the intricate mechanisms governing the synthesis and reactions of this compound is paramount for optimizing existing processes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate reaction pathways in greater detail. researchgate.net Techniques such as in-situ spectroscopic monitoring can provide real-time insights into the formation of intermediates and transition states. researchgate.net Concurrently, advanced computational modeling, including density functional theory (DFT) calculations, can be used to map out potential energy surfaces and predict the most favorable reaction routes. researchgate.net A deeper mechanistic understanding will enable chemists to exert finer control over reaction outcomes, leading to higher purity products and fewer unwanted byproducts. The cleavage of C-N bonds in aromatic heterocycles like pyridine (B92270) is a critical step in industrial processes such as hydrodenitrogenation, and a molecular-level understanding of these mechanisms is of great interest. acs.org
Advanced Computational Modeling for Predictive Material Design
The convergence of computational science and materials chemistry is opening up new frontiers for the rational design of materials with tailored properties. mit.edu In the context of this compound, advanced computational modeling techniques, including quantitative structure-property relationship (QSPR) studies, can be employed to predict the physicochemical and biological properties of its derivatives before they are synthesized in the lab. researchgate.net This in silico approach can significantly accelerate the discovery of new materials by allowing researchers to screen vast virtual libraries of compounds and identify candidates with the desired characteristics. mdpi.com Machine learning algorithms, trained on existing experimental data, can further enhance the predictive power of these models, enabling the design of novel this compound-based materials for applications in electronics, catalysis, and pharmaceuticals. nih.govauctoresonline.org
Development of Novel Functional Derivatives with Tailored Properties
The core structure of this compound serves as a versatile scaffold for the development of a wide array of functional derivatives. Future research will focus on the synthesis and characterization of new derivatives with precisely tailored properties for specific applications. researchgate.net By strategically introducing different functional groups onto the pyridine or phenyl rings, chemists can modulate the compound's electronic, optical, and biological properties. nih.gov For instance, the incorporation of specific substituents could enhance the compound's efficacy as an anticancer agent or improve its performance as a ligand in catalytic systems. semanticscholar.orgacs.org The synthesis of these novel derivatives will often involve multi-step reaction sequences and require sophisticated purification and characterization techniques. mdpi.com
Expansion into Emerging Areas of Materials and Supramolecular Chemistry
The unique properties of this compound and its derivatives make them attractive building blocks for the construction of advanced materials and complex supramolecular assemblies. rsc.org Future research is expected to explore the integration of this compound into emerging fields such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials. researchgate.net In supramolecular chemistry, the ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create self-assembled structures with intricate architectures and functions. nih.govunistra.frresearchgate.net These supramolecular systems could find applications in areas such as molecular recognition, sensing, and drug delivery. The exploration of this compound in these cutting-edge areas of research promises to unlock new and exciting possibilities for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
